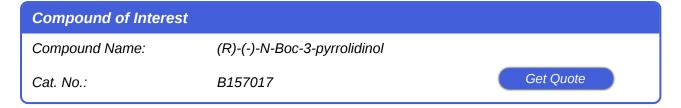


Comparative Analysis of (R)-(-)-N-Boc-3pyrrolidinol: A Mass Spectrometry Perspective

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry for the analysis of **(R)-(-)-N-Boc-3-pyrrolidinol** against other common analytical techniques. The focus is on providing actionable insights, supported by experimental protocols and data, to aid in method selection and interpretation for the characterization of this chiral building block.

Mass Spectrometry Analysis of (R)-(-)-N-Boc-3pyrrolidinol

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of **(R)-(-)-N-Boc-3-pyrrolidinol**. Due to the labile nature of the tert-butoxycarbonyl (Boc) protecting group, electron ionization (EI) and electrospray ionization (ESI) often yield characteristic fragmentation patterns rather than a prominent molecular ion peak.

The expected molecular ion for **(R)-(-)-N-Boc-3-pyrrolidinol** (C9H17NO3) is [M]+• at m/z 187. However, this is often of low abundance or completely absent in EI spectra. The fragmentation is dominated by the loss of the Boc group through several pathways.

Proposed Fragmentation Pathway

The primary fragmentation of **(R)-(-)-N-Boc-3-pyrrolidinol** in mass spectrometry is initiated by the cleavage of the Boc group. A common pathway is the McLafferty rearrangement, leading to

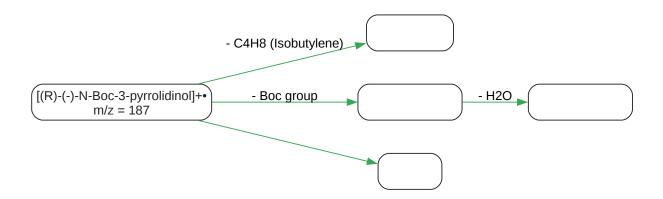




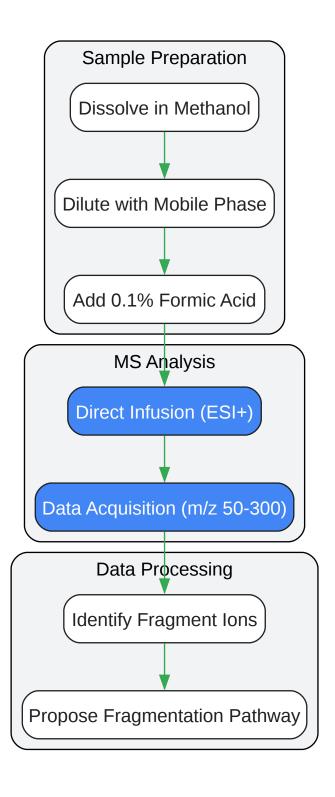


the loss of isobutylene (56 Da). Subsequent or alternative fragmentations include the loss of the entire Boc group or cleavage of the pyrrolidine ring.









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